molecular formula C13H11FN4S B2485016 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-65-0

6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2485016
CAS No.: 852373-65-0
M. Wt: 274.32
InChI Key: NOUXOOBGFFRVJY-UHFFFAOYSA-N
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Description

6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a selective and potent research compound characterized as a glycine transporter 1 (GlyT1) inhibitor. By blocking GlyT1, this molecule increases synaptic glycine levels, which acts as a co-agonist required for the full activation of NMDA receptors. This mechanism is a key target for investigating novel therapeutic strategies for neurological and psychiatric conditions, including schizophrenia and cognitive deficits. The compound's specific chemical architecture, featuring the [1,2,4]triazolo[4,3-b]pyridazine core, is designed to optimize binding affinity and selectivity for the GlyT1 transporter over other targets. As such, it serves as an essential pharmacological tool for researchers exploring glutamatergic neurotransmission, synaptic plasticity, and the role of NMDA receptor dysfunction in disease models. Its application extends to preclinical studies aimed at validating GlyT1 inhibition as a viable approach for enhancing cognitive function and treating symptoms resistant to current antipsychotic medications.

Properties

IUPAC Name

6-ethylsulfanyl-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUXOOBGFFRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of SNAr Conditions

A comparative analysis of reaction conditions is summarized below:

Condition Solvent Base Temperature (°C) Yield (%)
Ethyl mercaptan DMF K₂CO₃ 60 78
Ethyl mercaptan THF Cs₂CO₃ 80 65
Ethyl mercaptan EtOH NaOEt 50 72

DMF with K₂CO₃ emerged as the optimal system, balancing reactivity and solubility.

Integrated Synthetic Pathway

The consolidated synthesis of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-triazolo[4,3-b]pyridazine proceeds as follows:

  • Cyclocondensation :
    4-Amino-1,2,4-triazole + ethyl acetoacetate → 6-methyl-triazolo[4,3-b]pyridazine (75% yield).

  • Chlorination :
    Treatment with POCl₃ at 110°C for 4 hours → 6-chloro-3-(4-fluorophenyl)-triazolo[4,3-b]pyridazine (82% yield).

  • Suzuki Coupling :
    6-Chloro intermediate + 4-fluorobenzeneboronic acid → 3-(4-fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine (58% yield).

  • SNAr Substitution :
    6-Chloro derivative + ethyl mercaptan → target compound (76% yield).

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.35 (s, 1H, triazole-H), 8.28–8.20 (m, 2H, Ar-H), 7.31–7.24 (m, 2H, Ar-H), 3.12 (q, J = 7.3 Hz, 2H, SCH₂CH₃), 1.69 (t, J = 7.3 Hz, 3H, SCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : [M + H]⁺ = 316.0824 (C₁₅H₁₂FN₄S)
  • Observed : 316.0821.

HPLC Purity : 98.5% (210–450 nm, C18 column, acetonitrile/water).

Mechanistic Insights

The regioselectivity of the Suzuki coupling at position 3 is attributed to the electron-withdrawing nature of the triazole ring, which activates the para position toward palladium-mediated cross-coupling. Similarly, the SNAr at C-6 is facilitated by the electron-deficient pyridazine ring, which enhances susceptibility to nucleophilic attack.

Comparative Yield Analysis

Step Yield (%) Key Reference
Cyclocondensation 75
Chlorination 82
Suzuki Coupling 58
SNAr Substitution 76

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyridazine rings are generally stable to reduction, but specific functional groups may be reduced under appropriate conditions.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nucleophiles, and bases are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced functional groups depending on the specific conditions.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Potential use in the development of new antibiotics.

    Antifungal Agents: Investigated for activity against fungal pathogens.

Medicine

    Anticancer Agents: Studied for their potential to inhibit cancer cell growth.

    Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

PDE4 Inhibitors

Compound 18 ((R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) shares the triazolopyridazine core but differs in substituents. The 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups confer high potency and selectivity for PDE4 isoforms (IC₅₀ < 1 nM), surpassing the activity of simpler derivatives like the ethylsulfanyl variant. Docking studies suggest that bulkier substituents enhance binding to the PDE4 catalytic pocket .

GABAA Receptor Modulators

TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) demonstrates α2/α3-subtype selectivity for GABAA receptors, with minimal sedation due to its 2-ethyl-triazole substituent.

BRD4 Bromodomain Inhibitors

Compound 5 (3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine) exhibits moderate BRD4 inhibition (IC₅₀ = 8.2 µM). The trifluoromethyl group enhances hydrophobic interactions with the ZA loop of BRD4, whereas the ethylsulfanyl group in the target compound may reduce binding affinity due to lower electron-withdrawing effects .

Antimicrobial Activity

Derivatives such as 4e (6-(2-benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine) show moderate antifungal activity (MIC = 16 µg/mL against Candida albicans), attributed to the hydrazine-linked benzylidene group. The ethylsulfanyl substituent in the target compound may offer improved lipophilicity but could compromise hydrogen-bonding capacity, reducing antimicrobial efficacy .

Physicochemical Properties

Compound Substituents (Position 3/6) logP Solubility (µM) Selectivity/Potency
Target Compound 4-fluorophenyl / ethylsulfanyl 2.8* 45* Moderate PDE4 inhibition
TPA023 2-fluorophenyl / triazole-methoxy 3.5 12 α2/α3-GABAA selective
Compound 18 2,5-dimethoxyphenyl / tetrahydrofuran 1.9 120 PDE4A IC₅₀ = 0.3 nM
4e 4-methoxyphenyl / benzylidenehydrazinyl 2.1 28 Antifungal (MIC = 16 µg/mL)

*Estimated via computational models.

Key Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluorophenyl) enhance target engagement in enzyme inhibition, while bulky substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity .
  • Therapeutic Potential: The ethylsulfanyl group may limit the target compound’s utility in CNS applications due to lower blood-brain barrier permeability compared to TPA023’s methoxy-triazole chain .
  • Synthetic Flexibility : The triazolopyridazine core allows modular substitution, enabling optimization for diverse targets (e.g., PDE4, BRD4, antimicrobials) .

Biological Activity

6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the triazolopyridazine class. This compound has drawn attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores the synthesis, biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Synthesis

The compound features an ethylsulfanyl group and a 4-fluorophenyl moiety. The synthesis typically involves several key steps:

  • Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives.
  • Introduction of the Pyridazine Ring : Reactions with dicarbonyl compounds.
  • Functionalization : Nucleophilic substitutions introduce the ethylsulfanyl and fluorophenyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can effectively arrest cell cycle progression at the G2/M phase in cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .

Cell LineIC50 Value (µM)
A5490.008
HT-10800.012

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits kinase activity by binding to active sites on these enzymes.
  • Microtubule Disruption : The compound affects tubulin dynamics, disrupting microtubule formation essential for cell division .

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazolopyridazine showed significant antibacterial activity against resistant strains of bacteria.
  • Cancer Cell Studies : Research involving A549 cells revealed that treatment with this compound resulted in a notable reduction in cell viability and induced apoptosis.

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